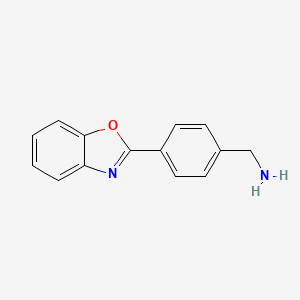

4-Benzooxazol-2-yl-benzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(1,3-benzoxazol-2-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFNBGUXOKGTDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Benzooxazol 2 Yl Benzylamine and Its Structural Analogues

Classical and Contemporary Cyclocondensation Approaches

The formation of the benzoxazole (B165842) ring through cyclocondensation is a cornerstone of its synthesis. This section explores various methods, from traditional acid-mediated reactions to greener, more efficient modern protocols.

Polyphosphoric Acid-Mediated Cyclization of 2-Aminophenols and 4-Aminomethyl-benzoic Acid

Polyphosphoric acid (PPA) has long been a staple reagent in organic synthesis for effecting cyclodehydration reactions. researchgate.netijpbs.com The synthesis of 2-arylbenzoxazoles, including analogues of 4-Benzooxazol-2-yl-benzylamine, can be achieved through the condensation of an o-aminophenol with a suitable carboxylic acid in the presence of PPA. ijpbs.com For instance, the reaction of 2,4-diaminophenol (B1205310) with p-tert-butyl benzoic acid in PPA yields 5-amino-2-(4-tert-butyl-phenyl)-benzoxazole. ijpbs.com Similarly, reacting o-aminophenol with aminobenzoic acid in PPA produces 3-(benzo[d]oxazol-2-yl)aniline. ijpbs.com

The general mechanism involves the activation of the carboxylic acid by PPA, followed by nucleophilic attack from the amino group of the 2-aminophenol (B121084). Subsequent dehydration, facilitated by the high temperature and the dehydrating nature of PPA, leads to the formation of the benzoxazole ring. researchgate.net Temperatures for these reactions can be quite high, often in the range of 150-180°C. ijpbs.com While effective, this method can sometimes require harsh conditions and may not be suitable for sensitive substrates.

A specific example involves the synthesis of 5-amino-2-(2'-hydroxy-4'-methylphenyl) benzoxazole by reacting 2,4-diaminophenol with 4-methylsalicylic acid in PPA at 150°C. ijpbs.com Another relevant synthesis is that of 2-(2'-Hydroxyphenyl)benzoxazole from 5-formylsalicylic acid and 2-aminophenol in PPA at 180°C. ijpbs.com

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |

| 2,4-Diaminophenol | p-tert-Butyl benzoic acid | 5-Amino-2-(4-tert-butyl-phenyl)-benzoxazole | PPA |

| o-Aminophenol | Aminobenzoic acid | 3-(Benzo[d]oxazol-2-yl)aniline | PPA |

| 2,4-Diaminophenol | 4-Methylsalicylic acid | 5-Amino-2-(2'-hydroxy-4'-methylphenyl) benzoxazole | PPA, 150°C |

| 2-Aminophenol | 5-Formylsalicylic acid | 2-(2'-Hydroxyphenyl)benzoxazole | PPA, 180°C |

Catalyst-Free and Green Chemistry Protocols for Benzoxazole Formation

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. These "green" protocols aim to reduce or eliminate the use of hazardous reagents and solvents, and often employ alternative energy sources to drive reactions. ias.ac.inresearchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. thieme-connect.comtandfonline.commdpi.com The synthesis of 2-substituted benzoxazoles can be achieved by the microwave-assisted reaction of 2-aminophenol with various aldehydes or carboxylic acids. thieme-connect.comtandfonline.comtandfonline.com For example, a direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation can produce 2-substituted benzoxazoles in good yields without the need for a metal catalyst or solvent. thieme-connect.com In some cases, a catalyst like potassium cyanide or an ionic liquid such as [Bmim]PF6 is used to facilitate the reaction under microwave conditions. tandfonline.comtandfonline.combenthamdirect.com

Ultrasound-assisted synthesis is another green technique that utilizes the phenomenon of acoustic cavitation to promote chemical reactions. ias.ac.inresearchgate.netnih.gov This method has been successfully applied to the synthesis of benzoxazole derivatives from o-aminophenols and aldehydes. ias.ac.inresearchgate.netnih.gov These reactions are often faster and more efficient than conventional methods. ias.ac.in For example, a mild and convenient route for synthesizing benzoxazole derivatives uses an Indion 190 resin as a heterogeneous catalyst under ultrasonic irradiation, affording the desired products in good yields. researchgate.netias.ac.in Another approach involves the catalyst-free reaction of azo-linked salicylic (B10762653) acid derivatives with 2-amino-4-chlorophenol (B47367) under ultrasound irradiation to produce highly functionalized benzoxazoles in high yields within minutes. rsc.org

| Technique | Reactants | Catalyst/Conditions | Key Advantages |

| Microwave-Assisted | 2-Aminophenol, Carboxylic Acids | Catalyst and solvent-free | High yields, short reaction times. thieme-connect.com |

| Microwave-Assisted | 2-Aminophenol, Aromatic Aldehydes | Potassium Cyanide | High yields, short reaction times, easy work-up. tandfonline.comtandfonline.com |

| Microwave-Assisted | o-Aminophenol, Aldehydes | [Bmim]PF6 ionic liquid | Good yields, broad substrate scope, solvent-free. benthamdirect.com |

| Ultrasound-Assisted | o-Aminocardanol, Aromatic Aldehydes | Indion 190 resin, Ethanol (B145695) | Mild conditions, reusable catalyst, good yields. ias.ac.inresearchgate.net |

| Ultrasound-Assisted | Azo-linked salicylic acid derivatives, 2-Amino-4-chlorophenol | Catalyst-free, Ethanol | Cost-effective, simple, sustainable, high yields. rsc.org |

Mechanochemistry, or synthesis via ball milling, offers a solvent-free approach to chemical reactions. oup.com This high-energy milling process can promote reactions between solid-state reactants. The synthesis of 2-anilinobenzoxazoles has been achieved through a one-pot mechanochemical reaction of anilines, carbon disulfide, and 2-aminophenol. oup.com This method is advantageous due to the absence of solvents, short reaction times, and simple work-up procedures. oup.com Research has also shown the use of ZnO nanoparticles as a catalyst for the mechanochemical synthesis of benzoxazoles from 2-aminophenols and aldehydes, resulting in high yields in a short amount of time. beilstein-journals.org

Conducting reactions without a solvent is a key principle of green chemistry. Several methods for benzoxazole synthesis have been developed under solvent-free conditions. organic-chemistry.org One such method involves the reaction of aliphatic carboxylic acids and 2-aminophenol in the presence of zirconium dodecylphosphonate as a catalyst at 100°C. researchgate.net This method is selective for aliphatic carboxylic acids and offers high yields and easy work-up. researchgate.net Another approach utilizes Lawesson's reagent to promote the solvent-free, microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol. organic-chemistry.org

Mechanochemical Synthesis

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity. Various transition metals, particularly palladium and copper, have been employed in the synthesis of 2-arylbenzoxazoles.

Palladium-catalyzed reactions are particularly versatile. scispace.comnih.govresearchgate.net A notable method involves the palladium-catalyzed condensation of aryl halides with o-aminophenols, followed by dehydrative cyclization, which tolerates a wide variety of functional groups. scispace.com Another approach is the direct 2-arylation of benzoxazoles with aryl bromides at room temperature using a Pd(OAc)2/NiXantphos catalyst system. nih.gov Palladium has also been used to catalyze the ortho-arylation of 2-arylbenzoxazoles, further functionalizing the benzoxazole core. researchgate.net

Copper-catalyzed syntheses provide an alternative and often more economical route. organic-chemistry.orgthieme-connect.comthieme-connect.comnih.gov Copper(II)-mediated cascade C-H functionalization and C-N/C-O bond formation can be used to synthesize 2-arylbenzoxazoles from bisaryloxime ethers. organic-chemistry.org Copper iodide (CuI) is a common catalyst, used in reactions such as the synthesis of 2-arylbenzoxazoles from 1-bromo-2-iodobenzenes and benzamides in tetrabutylammonium (B224687) bromide. thieme-connect.comthieme-connect.com Copper-catalyzed direct 2-arylation of benzoxazoles with aryl bromides has also been reported. nih.gov Furthermore, N-heterocyclic carbene copper(I) complexes have been shown to be efficient catalysts for the intramolecular coupling cyclization of 2-haloanilides to form 2-arylbenzoxazoles. rsc.org

Rhodium catalysts have also found application in this area, particularly in enantioselective transformations. rsc.orgacs.orgbohrium.comsnnu.edu.cn For example, rhodium-catalyzed coupling-cyclization of isocyanides with 2-azidophenyloxyacrylates can produce substituted benzoxazoles. rsc.org More recently, the enantioselective rhodium-catalyzed cyclization of 2-allenylbenzoxazoles has been developed to construct chiral benzoxazole-containing building blocks. acs.orgbohrium.com

| Metal Catalyst | Reaction Type | Reactants | Key Features |

| Palladium | Condensation/Cyclization | Aryl halides, o-Aminophenols | Tolerates various functional groups, good to excellent yields. scispace.com |

| Palladium | Direct C-H Arylation | Benzoxazoles, Aryl bromides | Room temperature, high yields. nih.gov |

| Copper | Cascade C-H Functionalization | Bisaryloxime ethers | Neutral conditions, moderate temperatures. organic-chemistry.org |

| Copper | Cross-Coupling | 1-Bromo-2-iodobenzenes, Benzamides | Use of CuI in tetrabutylammonium bromide. thieme-connect.comthieme-connect.com |

| Copper | Direct C-H Arylation | Benzoxazoles, Aryl bromides | Efficient arylation with aryl bromides. nih.gov |

| Rhodium | Coupling/Cyclization | Isocyanides, 2-Azidophenyloxyacrylates | Divergent synthesis of N-heterocycles. rsc.org |

| Rhodium | Enantioselective Cyclization | 2-Allenylbenzoxazoles | Forms chiral, fused heterocyclic structures. acs.orgbohrium.com |

Palladium-Catalyzed Oxidative Cyclization Strategies

Palladium catalysis is a powerful tool for constructing complex heterocyclic frameworks. In the context of benzoxazole synthesis, palladium(II)-mediated oxidative cyclization has emerged as a promising method for assembling these scaffolds. nih.gov These strategies often involve the intramolecular dehydrogenative arylation of a suitable precursor.

The general approach involves a precursor molecule that contains both the phenolic hydroxyl group and the amine functionality (or a precursor to it) tethered to an appropriate framework. The palladium catalyst facilitates an intramolecular C-H activation and subsequent C-O or C-N bond formation to close the oxazole (B20620) ring. For instance, the synthesis of benzofuran-fused structures, which are structurally related to benzoxazoles, has been achieved through the palladium-catalyzed dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters at the vinylic carbon. nih.gov In these reactions, a Pd(II) catalyst, often in combination with an oxidant, promotes the cyclization.

A typical catalytic cycle for these oxidative cyclizations involves:

Coordination of the palladium catalyst to the substrate.

Intramolecular C-H activation/arylation, forming a palladacycle intermediate.

Reductive elimination to form the benzoxazole ring and a Pd(0) species.

Re-oxidation of Pd(0) to the active Pd(II) state by an external oxidant, allowing the catalytic cycle to continue.

The choice of oxidant is critical for catalyst turnover. While various oxidants can be used, molecular oxygen presents a green and atom-economical option. nih.govrsc.org The reaction conditions, including the specific palladium catalyst, ligands, solvent, and temperature, are optimized to maximize yield and selectivity. nih.govnih.gov For example, in related syntheses, catalysts like Pd(OAc)₂, Pd(TFA)₂, and PdCl₂(PPh₃)₂ have been screened, with the choice significantly impacting reaction efficiency. nih.govnih.gov

| Catalyst System | Substrate Type | Key Transformation | Finding |

| Pd(II) / Oxidant | O-Aryl Cyclic Vinylogous Esters | Dehydrogenative intramolecular arylation | Forms benzofuran-fused systems, a related scaffold. C(aryl)-H bond cleavage may be rate-determining. nih.gov |

| Pd(PPh₃)₂Cl₂ / O₂ | Aniline-tethered Alkylidenecyclopropanes | Oxidative cyclization via aminopalladation | Selectively synthesizes vinylindoles, demonstrating Pd-catalyzed C-N bond formation and cyclization. rsc.org |

| Pd(OAc)₂ / NiXantphos | Benzoxazoles and Aryl Bromides | Direct C-H arylation at C2 position | Allows for the functionalization of a pre-formed benzoxazole ring at room temperature. researchgate.net |

Copper-Catalyzed Amination and C-N Bond Formation in Benzoxazoles

Copper catalysis offers a cost-effective and efficient alternative for C-N bond formation in the synthesis of aminated benzoxazoles. One novel strategy involves the oxidative amination of the benzoxazole C-H bond at the 2-position. nih.govacs.orgorganic-chemistry.org This method utilizes a copper catalyst to activate both a C-H bond on the benzoxazole ring and a C-N bond in a tertiary amine, which unconventionally serves as the nitrogen source. nih.govacs.org

This protocol is conceptually new as it avoids the need for pre-functionalized benzoxazoles or harsh reagents. The reaction can proceed without an external base and uses atmospheric oxygen as the terminal oxidant, enhancing its green credentials. nih.govacs.org Optimization studies have shown that catalysts like CuBr₂ are highly effective, and the addition of acetic acid can significantly improve yields. organic-chemistry.org

A plausible mechanism involves the copper catalyst facilitating the cleavage of a C-N bond in the tertiary amine, leading to the formation of an iminium-type intermediate. This species then reacts with the benzoxazole at the C2 position to form the new C-N bond. organic-chemistry.org The scope is broad, accommodating various tertiary amines and azole substrates. organic-chemistry.org

Another key copper-catalyzed approach is the intramolecular cyclization of ortho-haloanilides. organic-chemistry.org This method is believed to proceed through a Cu(I)/Cu(III) catalytic cycle involving oxidative insertion of the copper catalyst into the carbon-halogen bond, followed by reductive elimination to form the C-O bond of the benzoxazole ring. organic-chemistry.org

| Catalyst / Reagents | Substrate | Transformation | Key Feature |

| CuBr₂ / O₂ | Benzoxazole, Tertiary Amine | Oxidative C-H amination | Uses tertiary amines as nitrogen source via C-H and C-N bond activation. nih.govacs.orgorganic-chemistry.org |

| Cu(OAc)₂ / iPrMgCl | Benzoxazole, O-benzoyl hydroxylamines | Electrophilic amination | Involves in situ generation of a benzoxazolylmagnesium reagent followed by Cu-catalyzed amination. researchgate.net |

| CuI / 1,10-phenanthroline | o-haloanilides | Intramolecular Cyclization | Forms the benzoxazole ring via a proposed Cu(I)/Cu(III) manifold. organic-chemistry.org |

Iron-Catalyzed Oxidative Cyclization Mechanisms

Iron, being an earth-abundant and low-toxicity metal, is an attractive catalyst for green chemistry. Iron-catalyzed reactions have been successfully developed for the synthesis of 2-substituted benzoxazoles. One prominent method involves the reaction of o-nitrophenols with benzylic alcohols. acs.org This process is remarkable as it accomplishes several transformations in a single cascade: alcohol oxidation, nitro group reduction, condensation, and dehydrogenation, all without the need for an external oxidant or reductant. acs.org

The proposed mechanism suggests that the benzylic alcohol acts as both a coupling partner and a hydrogen source. The iron catalyst facilitates a hydrogen transfer strategy where the nitro group serves as an internal oxidant. acs.org Various iron salts such as FeCl₂, FeCl₃, and ferrocene (B1249389) derivatives have proven effective, with 1,1'-bis(diphenylphosphino)ferrocene (dppf) showing high efficacy. acs.org

Another environmentally friendly iron-catalyzed method merges the ring-opening of benzoxazoles by secondary amines with an oxidative cyclization to produce 2-aminobenzoxazoles. rsc.org In the key cyclization step, catalytic amounts of an iron salt (like FeCl₃) and a green oxidant, such as aqueous hydrogen peroxide (H₂O₂), are used to achieve excellent yields. rsc.org Mechanistic studies for this transformation point towards a plausible radical process. rsc.org

Furthermore, iron-catalyzed domino C-N/C-O cross-coupling reactions have been developed, starting from primary amides and 1-bromo-2-iodobenzene, to yield 2-arylbenzoxazoles. nih.gov This addresses limitations of poor substrate scope and long reaction times often seen with palladium and copper catalysts. nih.gov The proposed mechanism involves initial transmetalation, oxidative addition of the iron species to the di-halobenzene, and subsequent reductive eliminations to form the C-N and C-O bonds. nih.gov

| Catalyst / Reagents | Substrates | Transformation | Mechanistic Feature |

| dppf / Base | o-nitrophenol, benzylic alcohol | Redox condensation cascade | Hydrogen transfer strategy; alcohol is the reductant, nitro group is the internal oxidant. acs.org |

| FeCl₃ / H₂O₂ | o-aminophenyl-thiourea intermediate | Oxidative cyclization | Forms 2-aminobenzoxazoles via a proposed radical pathway with a green oxidant. rsc.org |

| Fe₂O₃ / K₂CO₃ | Benzamide, 1-bromo-2-iodobenzene | Domino C-N/C-O cross-coupling | Involves Fe(III)/Fe(V) catalytic cycle with sequential bond formations. nih.gov |

Ruthenium-Catalyzed Syntheses

Ruthenium complexes have demonstrated high catalytic activity for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and primary alcohols. oup.comoup.com This method proceeds via an acceptorless dehydrogenative coupling (ADC) reaction, which is highly atom-economical as it generates water as the primary byproduct. acs.orgacs.org

The reaction typically involves heating a mixture of the 2-aminophenol, a primary alcohol (such as benzyl (B1604629) alcohol to form a 2-phenylbenzoxazole (B188899) core), and a catalytic amount of a ruthenium complex like RuCl₂(PPh₃)₃. oup.com The reaction is believed to proceed through a series of steps:

Ruthenium-catalyzed oxidation of the primary alcohol to the corresponding aldehyde.

Condensation of the in situ-generated aldehyde with the 2-aminophenol to form a Schiff base (imine) intermediate.

Intramolecular cyclization of the Schiff base.

Ruthenium-catalyzed dehydrogenation of the resulting benzoxazoline intermediate to afford the final aromatic benzoxazole product. oup.com

To improve catalyst recyclability and create a more sustainable process, heterogeneous catalytic systems have been developed. One such system uses phosphine-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂@PPh₂) as a recyclable ligand in combination with a ruthenium precursor (Ru₂Cl₄(CO)₆). acs.orgacs.orgresearchgate.net This heterogeneous catalyst promotes the ADC reaction efficiently, allowing for moderate to good yields across a variety of substrates and easy separation of the catalyst using an external magnet. acs.orgacs.orgresearchgate.net

| Catalyst System | Substrates | Reaction Type | Key Advantage |

| RuCl₂(PPh₃)₃ | 2-aminophenol, primary alcohol | Acceptorless Dehydrogenative Coupling | First reported Ru-catalyzed synthesis of benzoxazoles from alcohols; high yields. oup.com |

| Ru₂Cl₄(CO)₆ / PFMNPs | 2-aminophenol, primary alcohol | Heterogeneous ADC | Utilizes a magnetic recyclable ligand for easy catalyst separation and reuse. acs.orgacs.orgresearchgate.net |

Electrochemical Synthesis Techniques

Electrosynthesis represents a powerful and green approach to chemical transformations, often avoiding the need for stoichiometric chemical oxidants or reductants and operating under mild conditions.

An efficient and environmentally friendly electrochemical method for synthesizing 2-arylbenzoxazoles involves the direct anodic oxidation of catechol derivatives in the presence of benzylamines. rsc.orgsci-hub.seresearchgate.net This one-pot process is typically carried out in an undivided cell using simple carbon electrodes and often in aqueous solutions, eliminating the need for toxic reagents and organic solvents. rsc.orgsci-hub.se

In this method, a substituted catechol (e.g., 3,5-di-tert-butylcatechol) is electrochemically oxidized at the anode to generate a highly reactive o-benzoquinone intermediate. rsc.orgsci-hub.seresearchgate.net This electrogenerated quinone then reacts in situ with a benzylamine (B48309) derivative present in the solution. The subsequent chemical steps, including condensation and cyclization, lead to a benzoxazoline intermediate, which is then electrochemically oxidized to the final, stable 2-arylbenzoxazole product. sci-hub.sersc.org This approach has been successfully used to prepare various benzoxazole derivatives in high yields. rsc.orgsci-hub.se

E (Electron Transfer): The process begins with the anodic oxidation of the catechol derivative (e.g., 3,5-di-tert-butylcatechol) at the electrode surface. This step involves the removal of two electrons and two protons to form the corresponding o-benzoquinone. sci-hub.sersc.org

C (Chemical Reaction): The electrogenerated o-benzoquinone, being a potent electrophile, undergoes a chemical reaction with the nucleophilic benzylamine. This is typically a condensation reaction that results in the formation of an imine intermediate (a Schiff base). sci-hub.se

C (Chemical Reaction): The second chemical step is an intramolecular cyclization of the Schiff base intermediate. The phenolic hydroxyl group attacks the imine carbon, leading to the closure of the five-membered ring and the formation of a benzoxazoline derivative. sci-hub.se

E (Electron Transfer): The final step is another electron transfer at the anode. The benzoxazoline intermediate is electrochemically oxidized (dehydrogenated), removing two electrons and two protons to form the aromatic and stable 2-arylbenzoxazole final product. sci-hub.se

This ECCE pathway provides a complete picture of the bond-forming and redox events that enable the efficient, one-pot synthesis of the benzoxazole core under electrochemical conditions. rsc.orgsci-hub.seresearcher.life

Anodic Oxidation of Catechols in the Presence of Benzylamine Derivatives

Organocatalytic and Acid-Catalyzed Approaches

The synthesis of this compound and its structural analogues has been significantly advanced through the development of innovative organocatalytic and acid-catalyzed methodologies. These approaches often provide milder and more environmentally benign alternatives to traditional synthetic routes.

Brønsted Acidic Ionic Liquid Gel Catalysis

A noteworthy advancement in the synthesis of 2-aryl substituted benzoxazoles involves the use of a reusable Brønsted acidic ionic liquid gel (BAIL gel). acs.orgnih.gov This heterogeneous catalyst is prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS). nih.gov The resulting BAIL gel demonstrates high catalytic activity and thermal stability (up to 300 °C), facilitating the synthesis of benzoxazoles in high yields under solvent-free conditions. nih.gov

The general procedure involves the condensation of an o-aminophenol with an aldehyde in the presence of the BAIL gel. nih.gov The reaction of 2-aminophenol with benzaldehyde (B42025), for instance, proceeds at 130 °C for 5 hours to yield 2-phenylbenzoxazole in 98% yield. acs.org The catalyst can be easily recovered by filtration after dissolving the reaction mixture in ethyl acetate (B1210297) and can be reused for at least five consecutive runs without a significant drop in its catalytic activity. acs.orgnih.gov

The proposed mechanism suggests that the reaction is initiated by the condensation of o-aminophenol with the aldehyde to form a 2-(benzylideneamino)phenol (B1618444) precursor, which has been identified by mass spectrometry. acs.orgnih.gov The BAIL gel plays a crucial role in catalyzing the subsequent cyclization and aromatization to form the benzoxazole ring. acs.org

This methodology has been successfully applied to a wide range of substrates, including o-aminophenol derivatives with various substituents and different aromatic aldehydes. acs.org For example, reactions involving 2-amino-4-methylphenol (B1222752) and 2-amino-4-chlorophenol with aromatic aldehydes have produced the corresponding benzoxazole derivatives in isolated yields ranging from 86% to 94%. acs.org

Table 1: Synthesis of 2-Substituted Benzoxazoles using BAIL Gel Catalyst

| Entry | o-Aminophenol Derivative | Aldehyde | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Aminophenol | Benzaldehyde | 5 | 98 |

| 2 | 2-Aminophenol | 4-Fluorobenzaldehyde | 5.5 | 85 |

| 3 | 2-Aminophenol | 4-Chlorobenzaldehyde | 5.5 | 88 |

| 4 | 2-Aminophenol | Pyridine-4-carbaldehyde | 6 | 87 |

| 5 | 2-Amino-4-methylphenol | Benzaldehyde | 5 | 94 |

| 6 | 2-Amino-4-chlorophenol | Benzaldehyde | 5 | 92 |

Reaction conditions: substrate (1.0 mmol), aldehyde (1.0 mmol), BAIL gel (0.01 mmol), at 130 °C, solvent-free. acs.org

Samarium Triflate Catalysis in Aqueous Medium

A green and efficient method for the synthesis of benzoxazoles utilizes samarium triflate [Sm(OTf)₃] as a reusable Lewis acid catalyst in an aqueous medium. organic-chemistry.orgmdpi.com This approach involves the reaction of o-aminophenols with either aldehydes or carboxylic acids. organic-chemistry.orgresearchgate.net The use of water as a solvent and the recyclability of the catalyst make this an environmentally friendly process. researchgate.netresearchgate.net

In a typical procedure, the reaction of an o-aminophenol with an aldehyde is carried out in the presence of a catalytic amount of samarium triflate. organic-chemistry.org Similarly, the condensation with carboxylic acids proceeds smoothly under these conditions. researchgate.net The catalyst can be recovered from the aqueous layer and reused in subsequent reactions without a significant loss of its catalytic efficiency. researchgate.net This method is noted for its mild reaction conditions, short reaction times, and straightforward work-up procedure. organic-chemistry.orgresearchgate.net

Phosphotungstic Acid Catalysis

Phosphotungstic acid (H₃PW₁₂O₄₀), often abbreviated as HPW, has emerged as an inexpensive, non-toxic, and environmentally friendly catalyst for various organic transformations. beilstein-journals.org Its high Brønsted acidity, coupled with chemical and thermal stability, makes it an attractive catalyst for the synthesis of heterocyclic compounds. beilstein-journals.org While its direct application for the synthesis of this compound is not explicitly detailed, its catalytic prowess has been demonstrated in the synthesis of related heterocyclic systems, such as imidazo[1,2-a]pyridines and spiro-acridines, suggesting its potential utility. beilstein-journals.orgresearchgate.net The synthesis of spiro-acridine derivatives has been shown to be applicable to a variety of heterocyclic amines, including amino-benzoxazoles. researchgate.net

Rearrangement-Based Synthetic Pathways

Intramolecular rearrangement reactions provide elegant and efficient routes for the construction of the 2-aminobenzoxazole (B146116) scaffold.

Smiles Rearrangement in the Synthesis of 2-Aminobenzoxazoles

The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been effectively employed for the synthesis of N-substituted 2-aminobenzoxazoles. nih.govresearchgate.net A common strategy involves the reaction of benzoxazole-2-thiol with various amines, activated by an agent such as chloroacetyl chloride. nih.govacs.org This method is advantageous due to its wide applicability, good to excellent yields, and the use of readily available and inexpensive starting materials. nih.govresearchgate.net

The reaction proceeds by the initial S-alkylation of benzoxazole-2-thiol, followed by an intramolecular Smiles rearrangement where the amino group displaces the benzoxazole ring from the sulfur atom, leading to the formation of the N-substituted 2-aminobenzoxazole. The reaction conditions, such as the base and temperature, can play a critical role in the outcome of the reaction. For instance, the reaction of benzoxazole-2-thiol with certain amines can lead to different products depending on the temperature and the base used. nih.gov

One developed protocol involves the one-pot amination of benzoxazole-2-thiol with various amines mediated by chloroacetyl chloride. nih.gov This approach avoids the use of toxic reagents and metal catalysts. researchgate.netnih.gov For example, the reaction of benzoxazole-2-thiol with 3-bromopropylamine (B98683) hydrobromide in the presence of potassium carbonate in DMF at 70°C for 2 hours leads to the corresponding N-(3-bromopropyl)-2-aminobenzoxazole. nih.gov

Precursor-Based and Multi-Step Synthesis

The synthesis of specifically substituted analogues like this compound often requires multi-step synthetic sequences starting from key precursors.

One such precursor is 2-(chloromethyl)benzo[d]oxazole. nih.gov This intermediate can be synthesized by reacting 2-aminophenol with 2-chloroacetyl chloride in the presence of pyridine, followed by acid-catalyzed cyclization using p-toluenesulfonic acid at reflux in chlorobenzene. nih.gov

Scheme 1: Synthesis of 2-(Chloromethyl)benzo[d]oxazole

2-Aminophenol + 2-Chloroacetyl Chloride --(Pyridine, p-TSA)--> 2-(Chloromethyl)benzo[d]oxazole

This versatile precursor can then undergo nucleophilic substitution with an appropriate amine to introduce the benzylamine moiety. For instance, the synthesis of N-(benzo[d]oxazol-2-ylmethyl)-N-(4-fluorobenzyl)-3-phenoxyaniline has been reported, demonstrating the utility of this approach for creating complex derivatives. nih.gov

Another relevant precursor for structural analogues is 4-(methylsulfonyl)aniline, which can be prepared through multi-step procedures. researchgate.net This aniline (B41778) derivative can then be incorporated into the benzoxazole structure through various synthetic strategies to yield analogues with a sulfonyl group on the phenyl ring.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1-Methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate |

| 2-(Benzylideneamino)phenol |

| 2-Amino-4-chlorophenol |

| 2-Amino-4-methylphenol |

| 2-Aminophenol |

| 2-Chloroacetyl chloride |

| 2-(Chloromethyl)benzo[d]oxazole |

| 2-Phenylbenzoxazole |

| 3-Bromopropylamine hydrobromide |

| 4-(Methylsulfonyl)aniline |

| This compound |

| 4-Chlorobenzaldehyde |

| 4-Fluorobenzaldehyde |

| Benzaldehyde |

| Benzoxazole-2-thiol |

| Chloroacetyl chloride |

| N-(3-Bromopropyl)-2-aminobenzoxazole |

| N-(Benzo[d]oxazol-2-ylmethyl)-N-(4-fluorobenzyl)-3-phenoxyaniline |

| p-Toluenesulfonic acid |

| Phosphotungstic acid |

| Pyridine |

| Pyridine-4-carbaldehyde |

| Samarium triflate |

Routes Involving 4-(Benzoxazol-2-yl)benzaldehyde Intermediates

A primary route to synthesizing this compound leverages the key intermediate, 4-(Benzoxazol-2-yl)benzaldehyde. The synthesis of this aldehyde is a critical first step, which can then be converted to the target benzylamine.

The formation of the benzoxazole ring in the aldehyde intermediate is typically achieved through the condensation of an o-aminophenol with a benzoic acid derivative. One patented method involves reacting 4-formylbenzoic acid with thionyl chloride, followed by the addition of o-aminophenol. google.com This reaction is conducted in a mixed solvent system of toluene (B28343) and N-methylpyrrolidone. google.com Alternative eco-friendly approaches for similar 2-aryl benzoxazoles utilize catalysts such as fly ash or a combination of titanium dioxide and zirconium dioxide (TiO₂–ZrO₂) to facilitate the condensation between an o-aminophenol and an aromatic aldehyde. nih.govrsc.org

Once 4-(Benzoxazol-2-yl)benzaldehyde is obtained, it can be transformed into this compound via reductive amination. researchgate.netorganic-chemistry.orgmasterorganicchemistry.com This standard organic transformation involves reacting the aldehyde with an amine source, such as ammonia (B1221849) or ammonium (B1175870) acetate, in the presence of a reducing agent. masterorganicchemistry.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they can selectively reduce the intermediate imine in the presence of the starting aldehyde. masterorganicchemistry.com This controlled, two-step, one-pot process provides a reliable method for producing the final primary amine. organic-chemistry.org

Strategies for the Preparation of Related Benzoxazolyl-Phenylamine Derivatives

The synthesis of structural analogues, such as benzoxazolyl-phenylamine derivatives, employs varied strategies that build upon the core benzoxazole structure. These methods allow for the placement of the amine group at different positions on the phenyl ring, leading to a range of isomers.

A common approach for synthesizing N-phenyl-1,3-benzoxazol-2-amine derivatives involves an iodine-mediated oxidative cyclodesulfurization. nih.gov This reaction starts with the in situ generation of a monothiourea from the reaction of an aminophenol with a corresponding isothiocyanate in a solvent like tetrahydrofuran (B95107) (THF). nih.gov The subsequent iodine-promoted cyclization forms the N-substituted aminobenzoxazole structure. nih.gov

Another versatile strategy involves creating imine derivatives from a benzoxazolyl aniline precursor. For instance, (3-Benzoxazol-2-yl-phenyl)-benzylidine-amine and its analogues can be prepared by the condensation of 3-benzoxazol-2-yl-phenylamine with various substituted benzaldehydes. asianpubs.org This reaction is typically carried out by refluxing the reactants in ethanol with a catalytic amount of acetic acid. asianpubs.org This method provides a straightforward route to a library of Schiff base derivatives.

Synthesis of N-Substituted Benzooxazole Derivatives for Derivatization

The creation of N-substituted benzoxazole derivatives provides versatile chemical scaffolds that can be readily functionalized to produce large libraries of related compounds. These synthetic strategies often begin with a common benzoxazole-containing precursor that is elaborated through subsequent reactions.

One prominent pathway starts with 2-mercaptobenzoxazole (B50546). researchgate.netuobaghdad.edu.iquobaghdad.edu.iq This starting material can be prepared by reacting ortho-aminophenol with carbon disulfide in an alcoholic solution of potassium hydroxide. researchgate.netuobaghdad.edu.iq The resulting 2-mercaptobenzoxazole is then treated with hydrazine (B178648) to yield 2-hydrazinobenzoxazole. researchgate.netuobaghdad.edu.iq This hydrazino derivative serves as a key intermediate, which can be condensed with various benzaldehydes to produce a series of hydrazones (Schiff bases). researchgate.netuobaghdad.edu.iq These hydrazones are N-substituted derivatives that can be further modified, for example, by ring-closing reactions with reagents like chloroacetyl chloride to form more complex heterocyclic systems. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq

Another derivatization approach involves reacting 2-mercaptobenzoxazole with chloroacetic acid or its esters. researchgate.netuobaghdad.edu.iq For instance, reacting 2-mercaptobenzoxazole with (3-chloropropyl)trimethoxysilane allows for the synthesis of carbofunctional silylpropyl derivatives, demonstrating the utility of this precursor in materials science applications. researchgate.net Furthermore, a one-pot amination of benzoxazole-2-thiol can be achieved using various amines mediated by chloroacetyl chloride via an intramolecular Smiles rearrangement, offering a metal-free approach to a wide scope of N-substituted 2-aminobenzoxazoles. acs.org

Chemical Reactivity and Derivatization of 4 Benzooxazol 2 Yl Benzylamine

Transformations at the Primary Amine Functionality

The primary amine group is a key site for the derivatization of 4-Benzooxazol-2-yl-benzylamine, enabling the formation of amides, Schiff bases, and other nitrogen-containing structures.

Acylation Reactions to Form Amide Derivatives

The primary amine of this compound readily undergoes acylation with various acylating agents to form stable amide derivatives. iu.edugoogle.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of an acyl halide, anhydride, or carboxylic acid. iu.edu For instance, reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dimethylformamide (DMF) yields the corresponding N-chloroacetylated derivative. nih.gov These acylation reactions are fundamental in peptide synthesis and the creation of various amide-containing compounds. thermofisher.com

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product |

| Chloroacetyl chloride | N-(4-(benzo[d]oxazol-2-yl)benzyl)-2-chloroacetamide |

| Acetic anhydride | N-(4-(benzo[d]oxazol-2-yl)benzyl)acetamide |

| Benzoyl chloride | N-(4-(benzo[d]oxazol-2-yl)benzyl)benzamide |

Condensation Reactions for Schiff Base Formation

The primary amine of this compound can condense with aldehydes and ketones to form Schiff bases, which contain an imine or azomethine group (-C=N-). gsconlinepress.commdpi.comnih.gov This reaction is typically catalyzed by acid or base, or promoted by heat, and involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. gsconlinepress.com The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and has been used to synthesize a variety of derivatives. researchgate.net For example, reacting this compound with substituted aromatic aldehydes in the presence of polyphosphoric acid leads to the formation of the corresponding Schiff base derivatives. innovareacademics.in

Table 2: Schiff Base Formation with Various Aldehydes

| Aldehyde | Schiff Base Product |

| Benzaldehyde (B42025) | N-((4-(benzo[d]oxazol-2-yl)phenyl)methylene)benzenamine |

| 4-Methoxybenzaldehyde | N-((4-(benzo[d]oxazol-2-yl)phenyl)methylene)-4-methoxyaniline |

| 4-Nitrobenzaldehyde | N-((4-(benzo[d]oxazol-2-yl)phenyl)methylene)-4-nitroaniline |

Reactions with Halogenated Heterocycles (e.g., Cyanuric Chloride)

The nucleophilic nature of the primary amine allows for its reaction with halogenated heterocycles, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). atamanchemicals.com In a typical reaction, this compound is treated with cyanuric chloride in a suitable solvent like tetrahydrofuran (B95107) (THF) in the presence of a base such as diisopropylethylamine (DIEA) at low temperatures. wiley-vch.de This results in the substitution of one of the chlorine atoms on the triazine ring by the benzylamine (B48309) moiety, forming a dichlorotriazinylamino derivative. wiley-vch.de The remaining chlorine atoms on the triazine ring can be further substituted by other nucleophiles. atamanchemicals.comresearchgate.net

A specific example involves mixing cyanuric chloride with this compound and DIEA in THF in an ice bath, which, after purification, yields (4-benzooxazol-2-yl-benzyl)-(4,6-dichloro- Current time information in Bangalore, IN.researchgate.netgoogle.comtriazin-2-yl)-amine. wiley-vch.de

Reductive Amination Strategies

Reductive amination provides a method for the formation of secondary amines from primary amines and carbonyl compounds. byu.eduunimi.it This process involves the in-situ formation of an imine or iminium ion intermediate from the reaction of this compound with an aldehyde or ketone, which is then immediately reduced by a reducing agent present in the reaction mixture. byu.edu Various reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, and triethylsilane. nih.govunimi.itresearchgate.net This one-pot procedure is highly efficient for producing N-alkylated derivatives of this compound. researchgate.net For example, the reaction of 4-(benzylamino)benzenesulfonamide with sodium borohydride in methanol (B129727) results in the reduction of the imine to a secondary amine. nih.gov

Functionalization of the Benzoxazole (B165842) Ring System

While the primary amine is the more reactive site for many transformations, the benzoxazole ring itself can also be functionalized, although this is generally less common for this compound specifically in the reviewed literature.

Electrophilic and Nucleophilic Substitutions on the Benzoxazole Core

The benzoxazole ring system can theoretically undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the benzene (B151609) portion of the ring. The positions for substitution are influenced by the directing effects of the fused oxazole (B20620) ring and any existing substituents. However, specific examples of electrophilic substitution directly on the benzoxazole core of this compound are not extensively detailed in the provided search results. Generally, benzoxazoles can be functionalized at various positions. innovareacademics.in

Nucleophilic substitution reactions on the benzoxazole ring are also possible, particularly if the ring is activated by electron-withdrawing groups or if a leaving group is present. The C2 position of the benzoxazole ring can be a site for functionalization through various methods, including C-H activation. nih.gov For instance, a method for the synthesis of 2-substituted benzoxazoles involves the activation of a tertiary amide with triflic anhydride, followed by nucleophilic addition and cyclization. mdpi.com While not a direct substitution on a pre-formed this compound, this illustrates a strategy for introducing substituents at the 2-position of the benzoxazole core.

Direct C-H Functionalization of Benzoxazoles

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for modifying heterocyclic compounds like benzoxazoles. For 2-substituted benzoxazoles, including this compound, two primary C-H functionalization sites are of interest: the C2-position of the benzoxazole ring itself (if unsubstituted) and the ortho-position of the 2-aryl substituent (the benzyl (B1604629) group).

Research has extensively focused on the direct arylation of the C2-position of the benzoxazole core via a deprotonative cross-coupling process. nih.gov This transformation is typically catalyzed by transition metals like palladium or copper. Palladium-based catalysts, particularly those employing specialized ligands like NiXantphos, have proven effective for the direct 2-arylation of benzoxazoles with aryl bromides, even at room temperature. nih.gov These reactions proceed through the deprotonation of the weakly acidic C2-H bond, followed by coupling with the aryl halide. nih.gov

Similarly, copper-catalyzed methods have been developed for the direct 2-arylation of benzoxazoles with aryl bromides and iodides. nih.gov These protocols often utilize a Cu(I) catalyst in the presence of a suitable ligand and base. nih.govorganic-chemistry.org N-heterocyclic carbene (NHC)-palladium complexes have also been successfully employed to catalyze the direct C-H bond arylation of benzoxazoles with less reactive aryl chlorides. organic-chemistry.orgacs.org

Beyond the benzoxazole core, the nitrogen atom of the benzoxazole can act as a directing group to facilitate C-H activation at the ortho-position of the 2-aryl ring. researchgate.net This allows for the regioselective introduction of various substituents onto the benzyl portion of this compound, providing a pathway to more complex, arylated structures. researchgate.net

Table 1: Catalytic Systems for Direct C2-Arylation of Benzoxazoles

| Catalyst System | Coupling Partner | Key Features | Yields |

|---|---|---|---|

| Pd(OAc)₂ / NiXantphos | Aryl Bromides | Room temperature reaction; operates via deprotonative cross-coupling. nih.gov | 75-99% nih.gov |

| CuI / PPh₃ | Aryl Bromides | Efficient for various aryl and heteroaryl groups. nih.gov | Good to Excellent nih.gov |

| NHC-Pd(II)-Im Complex | Aryl Chlorides | Effective for less reactive aryl chlorides. organic-chemistry.orgacs.org | Good organic-chemistry.orgacs.org |

| Copper(I) Complex | Aryl Iodides | Direct arylation of heterocycle C-H bonds. organic-chemistry.org | N/A |

Amination at the C2-Position of Benzoxazole

The introduction of an amino group at the C2-position of the benzoxazole ring is a valuable transformation, yielding 2-aminobenzoxazole (B146116) derivatives that are important in medicinal chemistry. nih.gov Direct oxidative C-H amination provides a modern and efficient route to these compounds, avoiding the use of highly toxic reagents like cyanogen (B1215507) bromide that were used in traditional cyclization methods. nih.govmdpi.com

This transformation can be achieved using various oxidative systems. Metal-free approaches often employ a combination of an iodine source (e.g., molecular iodine) and an oxidant like tert-butyl hydroperoxide (TBHP) or PhI(OAc)₂. mdpi.com A facile method utilizes a reusable heterocyclic ionic liquid, 1-butylpyridinium (B1220074) iodide ([BPy]I), as a catalyst in the presence of an oxidant and acetic acid. mdpi.com This system promotes the smooth amination of the benzoxazole C-H bond with a variety of secondary amines at room temperature, achieving excellent yields. mdpi.com

The reaction scope is broad, accommodating various substituted benzoxazoles and secondary amines, including morpholine, piperidine, and pyrrolidine. mdpi.com The process is highly regioselective, exclusively functionalizing the C2-position. mdpi.com

Table 2: Direct Oxidative Amination of Benzoxazoles with Secondary Amines

| Benzoxazole Substrate | Amine | Catalyst System | Yield |

|---|---|---|---|

| Benzoxazole | Morpholine | [BPy]I / Oxidant / Acetic Acid | 95% mdpi.com |

| Benzoxazole | Piperidine | [BPy]I / Oxidant / Acetic Acid | 92% mdpi.com |

| Benzoxazole | Pyrrolidine | [BPy]I / Oxidant / Acetic Acid | 90% mdpi.com |

| 5-Methylbenzoxazole | Morpholine | [BPy]I / Oxidant / Acetic Acid | 97% mdpi.com |

| 5-Chlorobenzoxazole | Morpholine | [BPy]I / Oxidant / Acetic Acid | 96% mdpi.com |

Reaction conditions: benzoxazole (0.672 mmol), amine (1.344 mmol), oxidant (1.008 mmol), acetic acid (2.016 mmol), [BPy]I (15 mol%), CH₃CN, room temperature. mdpi.com

Ring-Opening and Re-cyclization Reactions of the Benzoxazole Moiety

The benzoxazole ring, while aromatic, can undergo nucleophilic attack leading to ring-opening. This reactivity can be harnessed in synthetic sequences to generate new functionalized structures. A notable example involves the ring-opening of benzoxazoles with secondary amines, followed by an iron-catalyzed oxidative re-cyclization to afford 2-aminobenzoxazoles. rsc.org

This process is initiated by the nucleophilic addition of a secondary amine to the C2-position of the benzoxazole. This opens the oxazole ring to form an N-(2-hydroxyphenyl)formamidine intermediate. Subsequent treatment with a catalyst, such as iron(III) chloride (FeCl₃), and a green oxidant like aqueous hydrogen peroxide (H₂O₂), triggers an oxidative cyclization to furnish the final 2-aminobenzoxazole product in high yields. rsc.org This method provides an environmentally friendly alternative to other amination strategies. rsc.org

Another class of reactions involves the interaction of 2-aminophenols with various precursors, which can be viewed as a re-cyclization to form the benzoxazole moiety. For instance, the treatment of a 4H-3,1-benzoxazin-4-one derivative with 2-aminophenol (B121084) results in the formation of a 2-substituted benzoxazole. chiet.edu.egraco.cat While this is a synthetic route to benzoxazoles rather than a reaction of a pre-existing one, it highlights the thermodynamic stability and favorability of the benzoxazole ring system, which drives the re-cyclization process. A patent also describes the synthesis of 4-(benzoxazol-2-yl)benzaldehyde from 4-formyl benzoic acid and o-aminophenol, a key precursor for the title compound. google.com

Cascade Reactions Involving this compound

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an elegant and efficient approach to synthesizing complex molecules like 2-arylbenzoxazoles. organic-chemistry.orgacs.org These reactions are highly relevant to the synthesis of the core structure of this compound.

One powerful example is the iron-catalyzed formation of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols. acs.org This process involves a sequence of reactions—alcohol oxidation, nitro group reduction, condensation, and dehydrogenation—all occurring in a single cascade without the need for an external reducing agent or oxidant. The benzylic alcohol serves as a hydrogen source for the reduction of the nitro group. acs.org

Copper(II)-mediated cascade reactions have also been developed, involving C-H functionalization and subsequent C-N/C-O bond formation to produce 2-arylbenzoxazoles from substrates like bisaryloxime ethers. organic-chemistry.org These reactions proceed under neutral conditions and tolerate a range of functional groups. organic-chemistry.org

While these examples describe the synthesis of the 2-arylbenzoxazole skeleton, the amine functionality on this compound could potentially participate in or direct subsequent cascade reactions. For example, the benzylamine moiety could be involved in Pictet-Spengler-type cascade reactions if reacted with an appropriate aldehyde or ketone, leading to complex fused heterocyclic systems. The development of cascade reactions starting from this compound itself is a promising area for future research to access novel molecular architectures.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-Benzooxazol-2-yl-benzylamine, a comprehensive analysis using ¹H NMR, ¹³C NMR, and 2D NMR methods provides a complete picture of its proton and carbon environments.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), displays a series of signals corresponding to the distinct proton environments within the molecule. The aromatic region of the spectrum is particularly informative, showing signals for the protons on both the benzoxazole (B165842) and the benzyl (B1604629) moieties.

A key study reports the following chemical shifts (δ) and multiplicities: a doublet at 8.20 ppm (2H), a doublet of doublets at 7.76 ppm (1H), another doublet of doublets at 7.66 ppm (1H), a doublet at 7.55 ppm (2H), and a multiplet at 7.41 ppm (2H). Current time information in Bangalore, IN. A singlet corresponding to the two benzylic protons (-CH₂-) appears at 3.90 ppm. Current time information in Bangalore, IN.

The signals can be assigned as follows:

The doublet at 8.20 ppm is attributed to the two protons on the benzyl ring that are ortho to the benzoxazole substituent, experiencing deshielding from the heterocyclic system.

The doublet at 7.55 ppm corresponds to the two protons on the benzyl ring that are meta to the benzoxazole group.

The signals at 7.76, 7.66, and 7.41 ppm are assigned to the four protons of the benzoxazole ring system.

The singlet at 3.90 ppm is characteristic of the aminomethyl (-CH₂NH₂) group, which shows no coupling to adjacent protons. Current time information in Bangalore, IN.

Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.20 | Doublet (d) | 2H | Protons ortho to benzoxazole on phenyl ring |

| 7.76 | Doublet of Doublets (dd) | 1H | Benzoxazole ring proton |

| 7.66 | Doublet of Doublets (dd) | 1H | Benzoxazole ring proton |

| 7.55 | Doublet (d) | 2H | Protons meta to benzoxazole on phenyl ring |

| 7.41 | Multiplet (m) | 2H | Benzoxazole ring protons |

| 3.90 | Singlet (s) | 2H | Benzylic methylene (B1212753) protons (-CH₂-) |

Data sourced from supporting information for a study on cleavage agents for amyloid β peptides. Current time information in Bangalore, IN.

While specific experimental ¹³C NMR data for this compound is not widely published, the expected chemical shifts can be inferred from data on closely related structures, such as other 2-substituted benzoxazoles and benzylamine (B48309) derivatives. nih.govmdpi.comresearchgate.net

The spectrum is expected to show a number of distinct signals:

Benzoxazole Carbons: The C2 carbon of the benzoxazole ring is anticipated to appear significantly downfield, typically in the range of 160-163 ppm, due to its position between two heteroatoms. mdpi.com The other aromatic carbons of the benzoxazole moiety would produce signals in the typical aromatic region (approximately 110-151 ppm).

Benzylamine Carbons: The carbons of the central phenyl ring are expected between 125 and 140 ppm. The benzylic carbon (-CH₂-) signal is predicted to be in the aliphatic region, generally around 45-55 ppm. nih.gov The quaternary carbon of the phenyl ring attached to the benzoxazole group would be found further downfield compared to the other ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Benzoxazole C2 | 160 - 163 |

| Benzoxazole Aromatic Carbons | 110 - 151 |

| Benzylamine Aromatic Carbons | 125 - 140 |

| Benzylamine Methylene Carbon (-CH₂-) | 45 - 55 |

Predictions are based on analysis of similar chemical structures. nih.govmdpi.comresearchgate.net

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure. sdsu.eduusm.my

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between J-coupled protons. sdsu.edu It would be expected to show cross-peaks between the coupled protons within the benzoxazole ring system and between the coupled protons on the central phenyl ring. The benzylic methylene protons at 3.90 ppm would not show any COSY correlations, confirming their isolated nature as a singlet. Current time information in Bangalore, IN.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. usm.my It would be used to definitively assign each protonated carbon signal. For instance, the proton signal at 3.90 ppm would show a cross-peak to the benzylic carbon signal (expected around 45-55 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique shows correlations between protons and carbons that are two or three bonds away, which is critical for identifying the connectivity across quaternary (non-protonated) carbons. sdsu.edu Key expected HMBC correlations for this compound would include:

Correlations from the benzylic protons (-CH₂-) to the quaternary carbon of the phenyl ring and the C2 carbon of the benzoxazole ring.

Correlations between the protons on the phenyl ring and the carbons of the benzoxazole ring, confirming the link between the two main fragments of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a powerful tool for determining the precise mass of a molecule with high accuracy, which allows for the unambiguous determination of its elemental formula. rsc.org Although specific HRMS-ESI data for this compound was not found in the searched literature, its calculated exact mass provides a target for such analysis. The molecular formula is C₁₄H₁₂N₂O. The calculated monoisotopic mass for the protonated molecule, [M+H]⁺, is 225.10224. HRMS-ESI analysis would be expected to yield a measured mass that matches this calculated value to within a few parts per million (ppm), providing definitive confirmation of the compound's elemental composition. nih.govrsc.org

MALDI-TOF is another mass spectrometry technique often used for the analysis of organic molecules. For this compound, MALDI-TOF analysis has been reported. Current time information in Bangalore, IN. The spectrum showed a peak for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 225.33. This experimental value is in close agreement with the calculated m/z of 225.09 for the chemical formula C₁₄H₁₃N₂O⁺. Current time information in Bangalore, IN.

Table 3: MALDI-TOF Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 225.09 | 225.33 |

Data sourced from supporting information for a study on cleavage agents for amyloid β peptides. Current time information in Bangalore, IN.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Vibrational Spectroscopy

While specific Fourier-Transform Infrared (FTIR) spectroscopic data for this compound is not detailed in the available research, the characteristic vibrational frequencies for the core functional groups present in the molecule can be inferred from related benzoxazole structures. The benzoxazole ring system exhibits distinctive IR absorption bands. Typically, the C=N stretching vibration of the oxazole (B20620) ring appears in the region of 1615-1650 cm⁻¹. The C-O-C stretching vibrations of the ether linkage within the benzoxazole ring are expected to produce strong bands in the 1240-1270 cm⁻¹ and 1020-1070 cm⁻¹ regions. Furthermore, the aromatic C-H stretching vibrations from the benzene (B151609) rings would be observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ range. The N-H stretching vibration of the primary amine group (-NH₂) in the benzylamine moiety would typically be seen as one or two sharp bands in the 3300-3500 cm⁻¹ region, and the N-H bending vibration would be found around 1590-1650 cm⁻¹.

Electronic Absorption and Emission Spectroscopy

The electronic absorption properties of this compound and its derivatives are characterized by intense absorption bands in the ultraviolet region of the electromagnetic spectrum. These absorptions are attributed to π → π* and n → π* electronic transitions within the conjugated system of the benzoxazole and phenyl rings. For many 2-arylbenzoxazole derivatives, the primary absorption maxima (λmax) are typically observed in the range of 300 to 350 nm. These transitions are characteristic of the extended π-electron system that encompasses both the benzoxazole core and the attached phenyl group. The exact position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of any substituents on the aromatic rings.

Compounds based on the 2-arylbenzoxazole scaffold, including this compound, are known for their fluorescent properties. When excited at their absorption maxima, these compounds exhibit fluorescence emission at longer wavelengths, a phenomenon known as the Stokes shift. The emission spectra are typically broad and unstructured, which is characteristic of molecules undergoing geometric relaxation in the excited state. The position of the emission maximum (λem) is sensitive to the solvent environment. In nonpolar solvents, the emission is usually observed at shorter wavelengths, while in polar solvents, a red-shift (bathochromic shift) to longer wavelengths is often seen. This solvatochromic shift is indicative of an increase in the dipole moment of the molecule upon excitation.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed. For 2-arylbenzoxazole derivatives, the fluorescence quantum yields can vary significantly depending on the molecular structure and the solvent. These compounds often exhibit high quantum yields, making them suitable for applications such as fluorescent probes and markers. The determination of ΦF is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield, under identical experimental conditions.

Time-Resolved Fluorescence Spectroscopyresearchgate.net

Time-resolved fluorescence spectroscopy is a powerful technique used to investigate the excited-state dynamics of fluorescent molecules. This method provides information on the fluorescence lifetime (τ), which is the average time a molecule remains in its excited state before returning to the ground state via fluorescence emission. For 2-arylbenzoxazole derivatives, which are structurally related to this compound, fluorescence lifetimes are crucial for understanding their photophysical behavior and potential applications as fluorescent probes.

Studies on related benzoxazole compounds reveal that their fluorescence decay kinetics are often sensitive to their molecular structure and surrounding environment. For instance, 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), a complex benzoxazole derivative, exhibits consistent monoexponential fluorescence decay lifetimes of approximately 2 nanoseconds (ns) across various solvents. This suggests a single, dominant de-excitation pathway. In contrast, another related compound, 4,4'-bis(2-benzoxazolyl)stilbene (B75663) (BBS), has a shorter fluorescence lifetime of about 0.85 ns in solution. rsc.org

For some derivatives, the fluorescence decay is more complex and fits a biexponential model, indicating the presence of multiple excited-state species or de-excitation pathways. nih.gov This can arise from different molecular conformations or from specific interactions with the solvent. The fluorescence lifetime and decay kinetics of this compound itself are expected to be influenced by factors such as solvent polarity and the potential for intramolecular rotation, which can provide non-radiative decay pathways.

The general experimental setup for time-resolved fluorescence measurements involves exciting the sample with a short pulse of light (from a laser or a light-emitting diode) and then measuring the time-dependent decay of the fluorescence intensity. Time-Correlated Single Photon Counting (TCSPC) is a common and highly sensitive technique used for these measurements. researchgate.net

Solvatochromism Studies and Environmental Effects on Photophysical Propertiesresearchgate.net

Solvatochromism refers to the change in the color of a substance, and more broadly, the shift in its absorption and emission spectra, when it is dissolved in different solvents. This phenomenon provides significant insight into the electronic distribution of a molecule in its ground and excited states. For 2-arylbenzoxazole derivatives, solvatochromism is a pronounced feature, driven by changes in solvent polarity. researchgate.net

Typically, the ultraviolet-visible (UV-Vis) absorption spectra of these compounds are only moderately affected by the solvent environment. However, their fluorescence emission spectra show a significant bathochromic shift (a shift to longer wavelengths, or red-shift) as the polarity of the solvent increases. tandfonline.com This behavior is a strong indicator of an intramolecular charge-transfer (ICT) process upon photoexcitation. The molecule has a larger dipole moment in the excited state than in the ground state, so polar solvents stabilize the excited state more effectively, lowering its energy and causing the emission to occur at a longer wavelength. tandfonline.com

This pronounced solvatochromic effect makes compounds like this compound highly sensitive fluorescent probes for studying the polarity of microenvironments, such as within proteins or polymers. researchgate.net The large separation between the absorption and emission peaks (Stokes shift) is also a characteristic feature that is enhanced in polar solvents.

The table below illustrates the typical solvatochromic behavior of a related 2-arylbenzoxazole derivative in various solvents, demonstrating the red shift in the emission maximum with increasing solvent polarity.

Table 1: Solvatochromic Data for a Representative 2-Arylbenzoxazole Derivative

| Solvent | Polarity (ET(30) kcal/mol) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| Cyclohexane | 31.2 | 330 | 380 | 4200 |

| Toluene (B28343) | 33.9 | 332 | 395 | 5250 |

| Dichloromethane | 41.1 | 335 | 430 | 7580 |

| Acetone | 42.2 | 334 | 450 | 8970 |

| Acetonitrile | 46.0 | 333 | 470 | 10450 |

Note: Data is representative of the class of compounds and not specific to this compound.

X-ray Crystallography for Solid-State Structure Elucidation (relevant to related derivatives)rsc.org

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. While a crystal structure for this compound is not publicly available, analysis of related derivatives provides valuable insights into its expected molecular conformation and packing in the crystalline form. rsc.org

Studies on various 2-substituted benzoxazole derivatives show that the benzoxazole ring system itself is typically planar. tandfonline.com In the case of this compound, this planar benzoxazole unit is connected to a phenyl ring via a flexible methylene (-CH₂-) bridge. This linkage allows for considerable rotational freedom, meaning the dihedral angle between the benzoxazole and phenyl rings can vary.

The final conformation adopted in the solid state is a balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions within the crystal lattice. Key interactions that would dictate the crystal packing include:

π–π Stacking: The aromatic benzoxazole and phenyl rings are prone to stacking interactions, which are common in the crystal structures of such compounds. tandfonline.com

Hydrogen Bonding: The primary amine (-NH₂) group of the benzylamine moiety is a hydrogen bond donor, and the nitrogen atom of the oxazole ring can act as a hydrogen bond acceptor. These hydrogen bonds would play a crucial role in forming extended networks and stabilizing the crystal structure.

For example, the crystal structure of a silver(I) complex containing 2-(4′-pyridyl)-benzoxazole ligands reveals strong π–π stacking effects that influence its luminescent properties. tandfonline.com Similarly, structural studies of benzylamine derivatives often show extensive hydrogen bonding networks. Therefore, it is expected that the solid-state structure of this compound would feature a relatively planar benzoxazole core with specific torsional angles at the benzyl group, all governed by a combination of steric effects and strong intermolecular hydrogen bonding and π-stacking interactions.

Computational and Theoretical Studies of 4 Benzooxazol 2 Yl Benzylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of "4-Benzooxazol-2-yl-benzylamine". These methods, rooted in quantum mechanics, offer a detailed view of the molecule's behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "this compound", DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. dergipark.org.tr This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The electronic structure analysis reveals the distribution of electrons within the molecule. Properties such as charge distribution, dipole moment, and molecular electrostatic potential (MEP) can be calculated. ufms.br The MEP map is particularly useful as it identifies the electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. For instance, in related benzoxazole (B165842) structures, the nitrogen atom of the oxazole (B20620) ring and the amino group are often identified as key sites for interaction. dergipark.org.tr

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (oxazole) | 1.37 Å |

| C=N (oxazole) | 1.31 Å | |

| C-N (amine) | 1.40 Å | |

| C-C (bridge) | 1.48 Å | |

| Bond Angle | O-C-N (oxazole) | 115° |

| C-C-N (amine) | 112° | |

| Dihedral Angle | Benzoxazole-Benzyl | 30° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations on similar structures.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. researchgate.net For "this compound", the HOMO is expected to be localized primarily on the electron-rich benzylamine (B48309) moiety, while the LUMO would likely be distributed over the electron-deficient benzoxazole ring system. This distribution dictates the nature of its electronic transitions and reactivity. researchgate.net

Table 2: Hypothetical FMO Properties of this compound

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (Egap) | 4.6 |

Note: The data in this table is illustrative and represents typical values that would be obtained from FMO analysis.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Spectra)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra, providing information about the electronic transitions between molecular orbitals. researchgate.net For "this compound", the predicted spectrum would likely show characteristic π-π* transitions associated with the aromatic systems.

Furthermore, the calculation of vibrational frequencies (IR and Raman spectra) through methods like DFT allows for the assignment of specific vibrational modes to the functional groups within the molecule. researchgate.net Comparing the theoretically predicted spectrum with experimental data can confirm the molecular structure and provide insights into intramolecular interactions. For example, the N-H stretching frequency of the amine group can be sensitive to its local environment and hydrogen bonding.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational flexibility of "this compound".

Conformational Analysis and Energy Landscapes

"this compound" possesses several rotatable bonds, leading to a variety of possible three-dimensional conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is often achieved by systematically rotating the key dihedral angles and calculating the corresponding energy, thereby generating a potential energy surface or energy landscape. nih.gov

The results of such an analysis can reveal the preferred spatial arrangement of the benzoxazole and benzylamine moieties. In similar 2-substituted benzoxazoles, the planarity between the heterocyclic ring and the substituent can be a critical factor influencing the molecule's properties. iucr.org Molecular mechanics or DFT calculations can be used to map out the energy landscape, highlighting the low-energy conformers that are most likely to be populated at room temperature. nih.gov

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating potential chemical reactions involving "this compound". By mapping the reaction pathway from reactants to products, it is possible to identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the reaction rate.

For instance, if "this compound" were to undergo a reaction such as N-acylation, computational methods could be used to model the approach of the acylating agent, the formation of the tetrahedral intermediate (the transition state), and the final product. Such studies provide detailed mechanistic insights that are often difficult to obtain through experimental means alone. researchgate.nettandfonline.com These computational approaches are invaluable in rationalizing observed reactivity and in predicting the outcomes of new chemical transformations.

Theoretical Studies of Photophysical Phenomena

Benzoxazole derivatives are well-known for their fluorescent properties and are used in various applications, including as optical brighteners and fluorescent probes. chemistryjournal.net Theoretical methods are instrumental in understanding the electronic transitions that give rise to these photophysical behaviors.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules. nih.govmdpi.comchemrxiv.orgrsc.org It allows for the prediction of absorption and emission spectra, as well as other photophysical parameters like oscillator strengths and excited-state dipole moments. researchgate.net

While specific TD-DFT calculations for this compound are not reported, studies on structurally related compounds provide valuable insights. For a series of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] nih.govtandfonline.comoxazole derivatives, the absorption maxima were observed in the range of 296–332 nm, with emission maxima between 368–404 nm. researchgate.net These compounds exhibited excellent quantum yields, highlighting the potential of the benzoxazole scaffold in creating highly fluorescent materials. researchgate.net

TD-DFT calculations on other benzoxazole-containing systems have shown good agreement between theoretical predictions and experimental absorption and emission wavelengths. researchgate.net For example, in a study of 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino)phenol and its benzoxazole and benzimidazole (B57391) analogues, the TD-B3LYP/6-31G(d) level of theory was successfully used to investigate the electronic transitions and energy levels. researchgate.net Such calculations can elucidate the nature of the electronic transitions (e.g., π → π* or n → π*) and how they are influenced by the molecular structure and solvent environment.

In the case of this compound, TD-DFT could be employed to:

Predict the energies of the lowest singlet (S1) and triplet (T1) excited states.

Calculate the vertical excitation energies and corresponding oscillator strengths to simulate the UV-Vis absorption spectrum.

Optimize the geometry of the first excited state (S1) to predict the fluorescence emission energy.